molecular formula C36H41ClN8O4S B1677210 Mitratapide CAS No. 179602-65-4

Mitratapide

Cat. No.: B1677210
CAS No.: 179602-65-4
M. Wt: 717.3 g/mol
InChI Key: HQSRVYUCBOCBLY-XOOFNSLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mitratapide is a veterinary medication primarily used for the treatment of overweight and obese dogs. It is sold under the brand name Yarvitan. This compound functions by inhibiting the microsomal triglyceride transfer protein, which is responsible for the absorption of dietary lipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mitratapide is synthesized through a series of chemical reactions involving various reagents and conditionsThe process involves multiple steps, including sulfoxidation and the use of specific catalysts to achieve the desired configuration .

Industrial Production Methods

The industrial production of this compound involves the sequential dissolution of the active substance and excipients in polyethylene glycol. The process includes in-process controls such as completeness of dissolution, control of temperature throughout the process, and fill volumes. The manufacturing process is validated to ensure reliability and robustness .

Chemical Reactions Analysis

Types of Reactions

Mitratapide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The conditions vary depending on the specific reaction, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Scientific Research Applications

Mitratapide has several scientific research applications, including:

Mechanism of Action

Mitratapide exerts its effects by inhibiting the microsomal triglyceride transfer protein, which plays a crucial role in the absorption of dietary lipids. This inhibition leads to a decrease in lipid absorption, promoting weight loss in obese dogs. The molecular targets include the enterocytes in the intestines, where the microsomal triglyceride transfer protein is active .

Comparison with Similar Compounds

Similar Compounds

    Itraconazole: An antifungal drug chemically related to mitratapide.

    Lomitapide: Another microsomal triglyceride transfer protein inhibitor used for treating hyperlipidemia.

Uniqueness of this compound

This compound is unique in its specific application for veterinary use, particularly for managing obesity in dogs. Unlike other similar compounds, this compound has been specifically formulated and tested for its efficacy and safety in animals .

Properties

IUPAC Name

2-[(2R)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41ClN8O4S/c1-4-26(2)45-35(46)44(25-39-45)31-11-9-29(10-12-31)42-17-19-43(20-18-42)30-13-15-32(16-14-30)47-21-33-22-48-36(49-33,27-5-7-28(37)8-6-27)23-50-34-40-38-24-41(34)3/h5-16,24-26,33H,4,17-23H2,1-3H3/t26-,33-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSRVYUCBOCBLY-XOOFNSLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CSC6=NN=CN6C)C7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CSC6=NN=CN6C)C7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41ClN8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016298
Record name Mitratapide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179602-65-4
Record name Mitratapide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179602-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitratapide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179602654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitratapide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITRATAPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVW7T75XP4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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